2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core attached to a propanoic acid moiety. This compound has garnered interest in various fields of research due to its potential bioactive properties. It is primarily classified as an organic compound, specifically a carboxylic acid due to the presence of the propanoic acid group.
The compound can be sourced from chemical suppliers and is utilized in both academic and industrial settings. Its classification falls under heterocycles, which are compounds containing rings that include atoms other than carbon, in this case, nitrogen.
The synthesis of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid can be achieved through several methods:
Industrial production typically employs optimized reaction conditions to maximize yield and purity. Techniques such as transition metal catalysis and photocatalysis are common in large-scale synthesis processes. The use of specific solvents and temperature control is crucial for achieving desired outcomes in these reactions .
The molecular formula of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is , with a molecular weight of 190.20 g/mol. The structure features a fused ring system that contributes to its chemical properties.
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid can undergo various chemical reactions:
Common reagents include transition metal catalysts for oxidation and reducing agents like sodium borohydride for reduction reactions. The conditions under which these reactions occur (temperature, pressure) are critical for ensuring high yields .
The mechanism of action for 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid involves its interaction with biological targets. Notably, it has been shown to inhibit Rab11A prenylation, which plays a significant role in cellular signaling pathways. This inhibition may lead to various biological effects, including potential anticancer properties .
The compound typically appears as a solid at room temperature and is soluble in polar solvents due to its carboxylic acid functionality.
Key properties include:
Property | Value |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 2-imidazo[1,2-a]pyridin-5-ylpropanoic acid |
InChI Key | YDMAYDCYHZIUHI-UHFFFAOYSA-N |
The applications of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid span various domains:
The imidazo[1,2-a]pyridine scaffold represents a privileged bicyclic 5-6 heterocyclic structure in medicinal chemistry, distinguished by its exceptional drug-likeness and broad therapeutic applications. This nitrogen-fused heterocycle serves as a versatile molecular framework that facilitates diverse non-covalent interactions (hydrogen bonding, π-stacking, van der Waals forces) with biological targets, enhancing binding affinity and selectivity. The scaffold's physicochemical properties—including balanced logP values, moderate molecular weight, and hydrogen bond acceptor/donor capacity—contribute to favorable pharmacokinetic profiles [1] [3].
Pharmacologically, imidazo[1,2-a]pyridine derivatives exhibit an impressively wide spectrum of bioactivities, as evidenced by their presence in marketed drugs and clinical candidates. Notable examples include:
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Biological Activity | Clinical Significance | Representative Derivatives | Key References |
---|---|---|---|
Anticancer Agents | Targeting kinase pathways (PDGFRβ), mitotic kinesins | CENP-E inhibitors, PDGFRβ antagonists | [5] [6] |
Anti-inflammatory Drugs | Selective COX-2 inhibition | 2-(4-(methylsulfonyl)phenyl)−3-(morpholinomethyl) derivatives | [3] [7] |
Antimycobacterial Agents | Activity against MDR/XDR tuberculosis | Novel anti-TB compounds | [4] |
Antiviral Compounds | Emerging applications | Covalent KRAS G12C inhibitors | [8] |
The scaffold's adaptability enables structural modifications at multiple positions (C2, C3, C6, C8), allowing medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen bonding capacity. This synthetic flexibility has led to compounds with activities against challenging therapeutic targets, including covalent KRAS G12C inhibitors developed through scaffold-hopping strategies [8] [9]. The Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction has emerged as a particularly efficient method for generating diverse imidazo[1,2-a]pyridine libraries for biological screening [8].
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid represents a structurally distinct derivative where the propanoic acid moiety is attached at the C5 position of the heterocyclic core. This positioning is relatively underexplored compared to C2- and C3-substituted analogs, offering unique opportunities for novel bioactivity. The propanoic acid group introduces several pharmacologically advantageous features:
Table 2: Structure-Activity Relationship Analysis of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid Derivatives
Structural Feature | Role in Target Engagement | Biological Implications | Patent/Research Evidence |
---|---|---|---|
C5 Attachment Point | Allows vectorial orientation toward deep binding pockets | Enhanced selectivity for kinase targets | PDGFRβ inhibitors [5] |
Propanoic Acid Spacer | Optimal 3-atom distance for hydrogen bonding networks | Improved binding affinity versus acetic acid analogs | Benzamide inhibitors [6] |
Free Carboxylic Acid | Ion pairing with basic residues in catalytic sites | Critical for COX-2 inhibition | Methylsulfonylphenyl derivatives [7] |
Chiral Center | Stereospecific target recognition | Differential activity of enantiomers | KRAS G12C covalent inhibitors [8] |
The compound's significance in drug discovery is further evidenced by patent literature covering structurally related analogs. Patent US7504413B2 specifically claims benzamide derivatives featuring the imidazo[1,2-a]pyridine core as potent inhibitors of the mitotic kinesin CENP-E, highlighting the scaffold's relevance in oncology drug discovery [6]. Similarly, WO2009077334A1 describes novel imidazo[1,2-a]pyridine derivatives as therapeutic agents for autoimmune and inflammatory diseases, demonstrating the scaffold's versatility across therapeutic areas [2].
The propanoic acid moiety in 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid serves as a bioisostere for other acidic groups (tetrazole, sulfonamide, acyl sulfonamide) commonly found in COX-2 inhibitors. Molecular modeling studies suggest that the carboxylic acid can effectively interact with the hydrophilic region near Tyr385 and Ser530 in the COX-2 active site, similar to the binding mode of established NSAIDs [3] [7]. This feature, combined with the imidazo[1,2-a]pyridine core's ability to occupy the secondary aromatic binding pocket, positions this compound as a promising template for developing novel anti-inflammatory agents with improved selectivity profiles.
Emerging research has also explored its potential in targeted covalent inhibitors, where the carboxylic acid group can be strategically modified to incorporate electrophilic warheads (e.g., acrylamides, vinyl sulfonamides) capable of forming irreversible bonds with nucleophilic cysteine residues in target proteins. This approach has yielded potent covalent inhibitors for challenging oncogenic targets like KRAS G12C, demonstrating the scaffold's adaptability to modern drug discovery paradigms [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3